molecular formula C3H6N2OS B14423999 2-Sulfinylimidazolidine CAS No. 85150-75-0

2-Sulfinylimidazolidine

Cat. No.: B14423999
CAS No.: 85150-75-0
M. Wt: 118.16 g/mol
InChI Key: QDJCSWWLZCINJU-UHFFFAOYSA-N
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Description

2-Sulfinylimidazolidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfinylimidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazolidine derivatives with sulfur-containing reagents. For instance, the reaction of imidazolidine-2-thione with an oxidizing agent can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfinylimidazolidine can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Conversion back to imidazolidine-2-thione.

    Substitution: Reactions with nucleophiles or electrophiles to introduce different substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Imidazolidine-2-thione.

    Substitution: Various substituted imidazolidine derivatives depending on the reagents used.

Scientific Research Applications

2-Sulfinylimidazolidine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Sulfinylimidazolidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Sulfinylimidazolidine is unique due to its specific sulfur oxidation state and the resulting chemical properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

85150-75-0

Molecular Formula

C3H6N2OS

Molecular Weight

118.16 g/mol

IUPAC Name

2-sulfinylimidazolidine

InChI

InChI=1S/C3H6N2OS/c6-7-3-4-1-2-5-3/h4-5H,1-2H2

InChI Key

QDJCSWWLZCINJU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S=O)N1

Origin of Product

United States

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